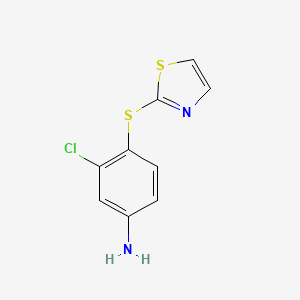
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide
概要
説明
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom, a hydroxyethyl group at the third position, and a carboxamide group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide typically involves the reaction of 3-(2-hydroxyethyl)pyridine-4-carboxylic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production.
化学反応の分析
Types of Reactions
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)pyridine-4-carboxamide.
Reduction: The major product is N-benzyl-3-(2-aminoethyl)pyridine-4-carboxamide.
Substitution: The major products depend on the substituent introduced, such as N-alkyl or N-aryl derivatives.
科学的研究の応用
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxamide groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target. This can lead to modulation of the target’s activity, resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer with the carboxamide group at the fourth position.
Nicotinamide: Pyridine-3-carboxamide, with the carboxamide group at the third position.
N-(2-hydroxyethyl)-3-pyridinecarboxamide: Similar structure but without the benzyl group.
Uniqueness
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is unique due to the presence of both the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, binding affinity, and overall bioactivity compared to its analogs.
特性
CAS番号 |
345311-05-9 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19) |
InChIキー |
FLBGFYZICOBEIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)



![3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine](/img/structure/B8750231.png)






